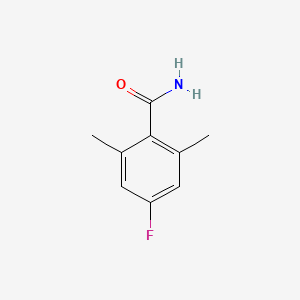

4-Fluoro-2,6-dimethylbenzamide

Description

Properties

IUPAC Name |

4-fluoro-2,6-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXIIPLHTGBXQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)N)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2,6-dimethylbenzamide can be synthesized through several methods. One common approach involves the acylation of 4-fluoro-2,6-dimethylaniline with an appropriate acyl chloride or anhydride. The reaction typically requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,6-dimethylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The amide group can be oxidized or reduced to form different functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of carboxylic acids or amines, respectively.

Scientific Research Applications

Pharmaceutical Synthesis

4-Fluoro-2,6-dimethylbenzamide is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it valuable in drug design. Fluorinated compounds often exhibit improved pharmacokinetic properties, which are crucial for developing effective medications.

Case Study: Drug Development

- Compound : 2-[(1R)-1-{[2-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)pyridin-3-yl]oxy}ethyl]-4-fluoro-N,N-dimethylbenzamide.

- Application : This compound has been studied for its interaction with anaplastic lymphoma kinase (ALK), demonstrating potential as an anticancer agent. The structural analysis revealed critical interactions at the ALK active site, providing insights into its inhibitory mechanism.

Organic Chemistry

In organic chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique chemical properties allow for various reactions, including substitution and hydrolysis.

Chemical Reactions

- Substitution Reactions : The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

- Hydrolysis : The amide bond can be hydrolyzed to yield 4-fluorobenzoic acid and N,N-dimethylamine.

Drug Discovery

The compound's unique properties make it a valuable candidate in drug discovery efforts. Research indicates that fluorination can significantly enhance the biological activity of benzamide derivatives.

Case Study: FtsZ Inhibition

Fluorinated benzamides have been shown to inhibit the FtsZ protein, which plays a crucial role in bacterial cell division. Compounds like 2,6-difluorobenzamide have demonstrated increased antibacterial activity compared to their non-fluorinated counterparts. This highlights the importance of fluorination in developing new antibiotics targeting bacterial growth .

Industrial Applications

In addition to its laboratory applications, this compound is also considered for industrial production methods. These methods involve scaling up laboratory synthesis techniques to produce larger quantities while maintaining high purity levels.

Synthetic Routes

The synthesis typically involves:

- Reacting 4-fluorobenzoic acid with N,N-dimethylamine.

- Using dehydrating agents like thionyl chloride to facilitate the reaction.

Mechanism of Action

The mechanism of action of 4-fluoro-2,6-dimethylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can significantly alter the compound’s binding affinity and selectivity, leading to enhanced biological activity. The exact pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomerism and Fluorination Patterns

- 4-Fluoro-2,6-dimethylaniline (C₈H₁₀FN): A precursor to 4-Fluoro-2,6-dimethylbenzamide, this compound lacks the amide group but shares the fluorine and methyl substituents. Its primary role as an intermediate underscores the importance of fluorination in modulating electronic properties for downstream reactions .

- 5-Fluoro-2,6-dimethylbenzamide: A positional isomer with fluorine at the meta position.

Methyl vs. Trifluoromethyl Substituents

- N-{2-[1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl]propan-2-yl}-2,6-dimethyl-4-(trifluoromethyl)benzamide (113l) : Replacing fluorine with a trifluoromethyl group increases lipophilicity and steric hindrance, as evidenced by its higher melting point (164–165°C) compared to 113k (158–159°C). This substitution also enhances metabolic stability by resisting enzymatic degradation .

Amino vs. Fluoro Substituents

- 4-Amino-N-(2,6-dimethylphenyl)benzamide (Compound 2): This anticonvulsant compound (ED₅₀ = 1.7 mg/kg in mice) demonstrates the pharmacological impact of an amino group versus fluorine. However, rapid N-acetylation in vivo limits its efficacy, whereas methyl-substituted analogues (e.g., Compound 4) show improved metabolic stability .

Biological Activity

4-Fluoro-2,6-dimethylbenzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorine atom and two methyl groups attached to a benzamide structure. The presence of the fluorine atom is significant as it can enhance the compound's binding affinity and selectivity towards various biological targets, potentially leading to improved therapeutic effects.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom modifies the electronic properties of the compound, which can influence its pharmacokinetics and pharmacodynamics. For instance, studies suggest that the compound may exhibit antimicrobial and anticancer properties due to its ability to interact with cellular pathways involved in these diseases .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The compound's effectiveness may vary based on its concentration and the specific type of bacteria tested.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For example, one study highlighted its ability to inhibit tumor growth in xenograft models .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzamide derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

- Cancer Cell Line Studies : In a series of experiments involving human cancer cell lines (e.g., breast and colon cancer), this compound was shown to decrease cell viability significantly. The mechanism was linked to the activation of caspase-dependent apoptosis pathways .

Research Findings Summary Table

Q & A

Q. What are the recommended synthetic routes for 4-Fluoro-2,6-dimethylbenzamide, and how can reaction conditions be optimized for yield and purity?

A common approach involves starting with 2,6-dimethyl-4-fluorobenzoic acid. Conversion to the corresponding acid chloride (e.g., using thionyl chloride) followed by amidation with ammonia or ammonium hydroxide is a standard route . Optimization includes solvent selection (e.g., anhydrous THF or DMF), temperature control (0–25°C), and catalytic additives (e.g., DMAP) to enhance reactivity. Purity can be improved via recrystallization in ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and methyl/fluorine integration .

- FTIR : Verification of amide C=O stretches (~1650–1680 cm) and aromatic C-F bonds (~1220 cm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- X-ray crystallography : For unambiguous structural determination, though single-crystal growth may require slow evaporation from DMSO .

Q. How can researchers ensure compound stability during storage and handling?

Store the compound in airtight, light-resistant containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the amide group or fluorinated aromatic ring degradation . Pre-experiment TLC or HPLC checks are recommended to confirm integrity .

Advanced Research Questions

Q. How do electronic effects of fluorine and methyl substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

The fluorine atom’s strong electron-withdrawing effect activates the aromatic ring for NAS, while the methyl groups’ steric hindrance may direct substitution to specific positions (e.g., para to fluorine). Computational studies (DFT) can map charge distribution and predict regioselectivity . Experimentally, reactions with amines or alkoxides under microwave-assisted conditions can validate theoretical predictions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from differences in assay conditions (e.g., pH, solvent, cell lines). To address this:

- Standardize assays using reference compounds (e.g., PubChem controls ).

- Validate purity via LC-MS and quantify solubility in biological buffers .

- Replicate studies under controlled oxygen/moisture levels, as fluorinated compounds may degrade in humid environments .

Q. How can computational chemistry predict interaction mechanisms between this compound and biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to enzymes like kinases or proteases. Key parameters include binding energy (ΔG), hydrogen-bonding interactions with the amide group, and fluorine’s role in enhancing binding affinity via halogen bonding . Experimental validation via SPR or ITC is recommended .

Q. What role does this compound play in materials science applications?

Its rigid aromatic core and fluorine’s electronegativity make it suitable for synthesizing liquid crystals or polymers with tailored dielectric properties. Copolymerization with styrene derivatives via Suzuki-Miyaura coupling can yield thermally stable materials .

Q. How can researchers design experiments to study the compound’s environmental fate and degradation pathways?

Use F NMR to track defluorination in aqueous solutions under UV light or microbial exposure. Accelerated degradation studies (e.g., TiO-photocatalysis) can identify breakdown products, with LC-HRMS for structural elucidation .

Methodological Guidance

9. Designing dose-response studies for toxicity evaluation:

- Use logP values (predicted via ChemDraw) to estimate membrane permeability.

- Apply the compound in a concentration range (0.1–100 µM) across multiple cell lines (e.g., HEK293, HepG2) .

- Include positive controls (e.g., fluorouracil for cytotoxicity) and assess mitochondrial activity via MTT assays .

10. Troubleshooting low yields in amidation reactions:

- Verify anhydrous conditions to prevent acid chloride hydrolysis.

- Use Schlenk techniques for ammonia introduction to avoid side reactions.

- Replace traditional heating with microwave irradiation (50–100 W, 10–30 min) to enhance kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.